4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole
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Description
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5Scientific Research Applications
Antioxidant Potential
Research has synthesized new derivatives of the triazolo and thiadiazine series, exhibiting significant antioxidant abilities. One study detailed the synthesis of compounds bearing the dimethoxyphenol moiety, showing that certain derivatives outperformed known antioxidants like ascorbic acid and BHT in DPPH and FRAP assays, highlighting their potential as effective antioxidants (Shakir, Ali, & Hussain, 2017).
Antimicrobial Activities
A series of substituted triazolothiadiazoles, synthesized through the condensation of amino-triazole-thiol with various acids, demonstrated promising antimicrobial activities. This includes activity against a broad spectrum of bacterial strains, indicating their potential use in developing new antibacterial agents (Prasad et al., 2009).
Anticancer Potential
Several studies have focused on the synthesis and evaluation of triazole and thiadiazine derivatives for their anticancer potential. Notably, derivatives were synthesized for targeting specific enzymes like PARP-1, showing promising anticancer activity in vitro against various cancer cell lines. This suggests the potential utility of these compounds in cancer therapy (Abu‐Hashem et al., 2020).
Molecular Docking and Screening
The application of molecular docking and screening has been utilized to predict the interaction of triazole and thiadiazine derivatives with biological targets. These studies not only help in understanding the molecular basis of their activity but also in the design of more potent and selective agents. Some compounds showed binding energies indicating moderate to good potential as antimicrobial agents through in silico molecular docking towards targets like GlcN-6-P synthase (Flefel et al., 2018).
Properties
IUPAC Name |
4-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-11-19-13(9-26-11)10-27-17-7-6-16-20-21-18(23(16)22-17)12-4-5-14(24-2)15(8-12)25-3/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZRBUCMUDUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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